3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
Overview
Description
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C7H8F2O2. This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which includes two fluorine atoms at the 3-position and a carboxylic acid group at the 6-position. It is a white to yellow solid at room temperature and is known for its stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid typically involves the fluorination of bicyclo[3.1.0]hexane derivatives. One common method includes the reaction of a bicyclo[3.1.0]hexane precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from commercially available cyclopentene. The process includes fluorination, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of natural biological molecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism of action of 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid: Another fluorinated bicyclic compound with similar structural features but different substitution patterns.
3,3-Difluorocyclohexane-1-carboxylic acid: A monocyclic analog with similar fluorine substitution but lacking the bicyclic structure.
Uniqueness: 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its rigid bicyclic structure, which imparts distinct physicochemical properties. The presence of two fluorine atoms at the 3-position enhances its reactivity and stability compared to its monocyclic and non-fluorinated counterparts .
Properties
IUPAC Name |
3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)1-3-4(2-7)5(3)6(10)11/h3-5H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCURIODBIIVRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CC1(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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